molecular formula C11H20O2 B14724242 2,4-Dimethyl-1,5-dioxaspiro[5.5]undecane CAS No. 5422-00-4

2,4-Dimethyl-1,5-dioxaspiro[5.5]undecane

Cat. No.: B14724242
CAS No.: 5422-00-4
M. Wt: 184.27 g/mol
InChI Key: CZGIJQAHFHUISO-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1,5-dioxaspiro[5.5]undecane is an organic compound with the molecular formula C₁₁H₂₀O₂. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is notable for its stability and interesting chemical properties, making it a subject of study in various fields of chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-1,5-dioxaspiro[5.5]undecane typically involves the reaction of cyclohexanone with 2,2-dimethyl-1,3-propanediol. The reaction is carried out under acidic conditions, often using a catalyst such as p-toluenesulfonic acid. The process involves the formation of a spirocyclic ketal through a condensation reaction .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-1,5-dioxaspiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or acids, while reduction can produce alcohols .

Scientific Research Applications

2,4-Dimethyl-1,5-dioxaspiro[5.5]undecane has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2,4-Dimethyl-1,5-dioxaspiro[5.5]undecane exerts its effects involves its interaction with various molecular targets. Its spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, influencing biochemical pathways. The exact pathways depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethyl-1,5-dioxaspiro[5.5]undecane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring stability and specific reactivity .

Properties

CAS No.

5422-00-4

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

2,4-dimethyl-1,5-dioxaspiro[5.5]undecane

InChI

InChI=1S/C11H20O2/c1-9-8-10(2)13-11(12-9)6-4-3-5-7-11/h9-10H,3-8H2,1-2H3

InChI Key

CZGIJQAHFHUISO-UHFFFAOYSA-N

Canonical SMILES

CC1CC(OC2(O1)CCCCC2)C

Origin of Product

United States

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